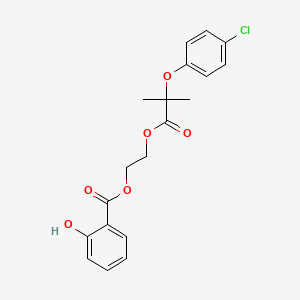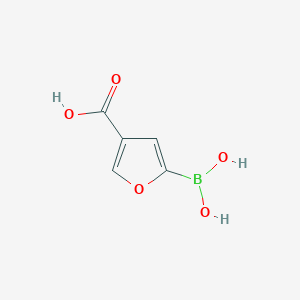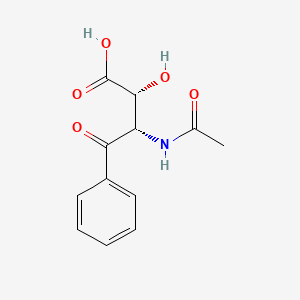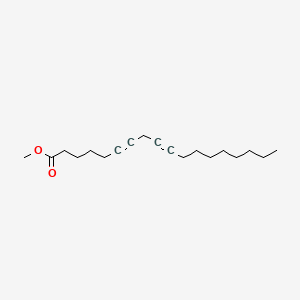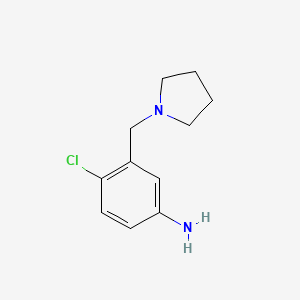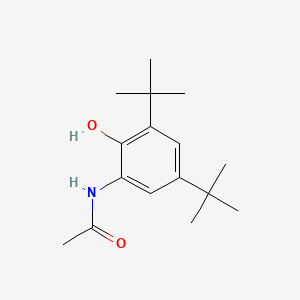
Thallium, dimethylethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium, dimethylethoxy- is a chemical compound that belongs to the class of organothallium compounds. Thallium itself is a heavy metal with the symbol Tl and atomic number 81. It is known for its high toxicity and has been used historically in various applications, including medicine and industry. Thallium, dimethylethoxy- is a derivative of thallium that incorporates organic groups, making it a subject of interest in both organic and inorganic chemistry.
Preparation Methods
The synthesis of thallium, dimethylethoxy- typically involves the reaction of thallium salts with organic reagents. One common method is the reaction of thallium(I) chloride with dimethylethoxy- compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial production of thallium, dimethylethoxy- may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. These methods often require precise control of temperature, pressure, and reaction time to optimize the production process.
Chemical Reactions Analysis
Thallium, dimethylethoxy- undergoes various chemical reactions, including:
Oxidation: Thallium in the compound can be oxidized from the +1 to the +3 oxidation state using strong oxidizing agents like nitric acid or chlorine.
Reduction: The compound can be reduced back to the +1 oxidation state using reducing agents such as sodium borohydride.
Substitution: Thallium, dimethylethoxy- can undergo substitution reactions where the dimethylethoxy- group is replaced by other organic or inorganic groups. Common reagents for these reactions include halogens and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of thallium(III) compounds, while reduction yields thallium(I) compounds.
Scientific Research Applications
Thallium, dimethylethoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-thallium bonds. It also serves as a catalyst in certain reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in diagnostic imaging and as a therapeutic agent, although its high toxicity poses significant challenges.
Industry: Thallium, dimethylethoxy- is used in the production of specialized materials, such as high-temperature superconductors and semiconductors.
Mechanism of Action
The mechanism of action of thallium, dimethylethoxy- involves its ability to interact with various molecular targets. Thallium ions can mimic potassium ions, allowing them to interfere with potassium-dependent processes in cells. This can lead to disruptions in cellular function, including enzyme activity and ion transport. The compound’s organic groups may also interact with specific proteins or nucleic acids, further influencing its biological effects.
Comparison with Similar Compounds
Thallium, dimethylethoxy- can be compared to other organothallium compounds, such as trimethylthallium and triethylthallium. These compounds share similar chemical properties but differ in their organic groups, which can affect their reactivity and applications. For example, trimethylthallium is more volatile and flammable compared to thallium, dimethylethoxy-, making it suitable for different industrial applications.
Similar compounds include:
- Trimethylthallium
- Triethylthallium
- Thallium(I) ethoxide
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of organothallium chemistry.
Properties
CAS No. |
50375-48-9 |
|---|---|
Molecular Formula |
C4H11OTl |
Molecular Weight |
279.51 g/mol |
IUPAC Name |
ethoxy(dimethyl)thallane |
InChI |
InChI=1S/C2H5O.2CH3.Tl/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI Key |
NAYADVWNWBSFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Tl](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
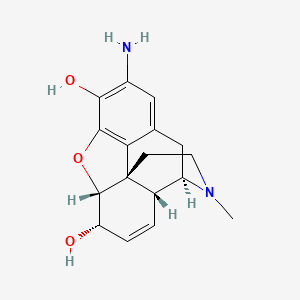
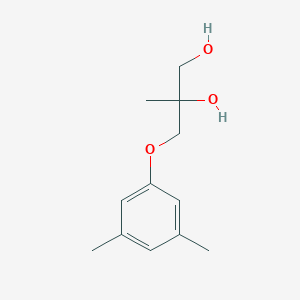
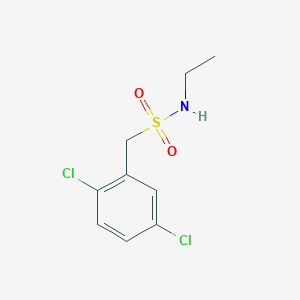
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
